2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol-

Description

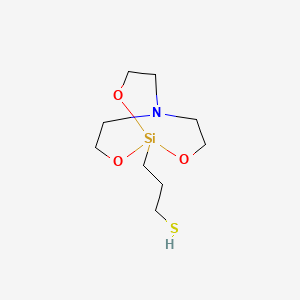

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane derivatives belong to the silatrane family, characterized by a bicyclic structure with a silicon atom at the bridgehead. The 1-propanethiol derivative features a sulfur-containing substituent, which influences its chemical and biological properties. Silatranes are notable for their intramolecular Si←N dative bond, conferring thermal stability and unique reactivity .

The compound has been identified in natural sources, such as the Xenorhabdus sp. bacterium (2.37% composition via GC-MS) , and in plant extracts like Berberis aristata root powder as an organosulfur derivative . Its synthetic utility is highlighted in organosilicon chemistry, serving as a precursor for 1-substituted silatranes via reactions with electrophilic agents .

Properties

IUPAC Name |

3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propane-1-thiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3SSi/c14-8-1-9-15-11-5-2-10(3-6-12-15)4-7-13-15/h14H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMRSLPZSVGKAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[Si]2(OCCN1CCO2)CCCS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184022 | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29909-46-4 | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-propanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29909-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029909464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-propanethiol is an organosilicon compound with a unique bicyclic structure that incorporates silicon, oxygen, and nitrogen atoms. This compound belongs to the class of silatranes, which are known for their diverse biological activities and potential applications in medicinal chemistry and materials science.

- Molecular Formula : C₈H₁₅NO₃Si

- Molecular Weight : 201.2951 g/mol

- CAS Registry Number : 2097-18-9

- IUPAC Name : 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane

Structure

The compound's structure features a tricyclic arrangement that contributes to its unique reactivity and biological properties. The presence of both nitrogen and silicon atoms allows for intriguing interactions with biological systems.

Research indicates that 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane can interact with biological membranes and influence various biochemical pathways:

- Hydrolysis Control : The compound exhibits mild control over hydrolysis processes, which is crucial for forming stable siloxane monolayers on surfaces.

- Cellular Effects : It has demonstrated cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

- Cholinesterase Inhibition : Preliminary studies indicate that this compound may act as a cholinesterase inhibitor, which could have implications for treating neurodegenerative diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antitumor Activity : In a study involving mice with Ehrlich ascites carcinoma, treatment with the compound resulted in a growth inhibition rate between 41% to 53%, indicating significant antitumor potential.

| Study | Compound | Effect |

|---|---|---|

| Mice Study | 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane | Growth inhibition of Ehrlich ascites carcinoma (41%-53%) |

Comparative Analysis

The biological activity of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane can be compared to other silatrane derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane | Structure | Methyl group enhances solubility |

| 1-Phenylsilatrane | Structure | Phenyl group increases aromatic character |

| 1-Ethenylsilatrane | Structure | Vinyl group allows for polymerization |

These compounds illustrate variations in functional groups that influence their chemical behavior and potential applications.

Applications and Future Research

The unique properties of 2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane suggest several potential applications:

- Drug Development : Its ability to inhibit cholinesterase positions it as a candidate for neuroprotective therapies.

- Anticancer Therapeutics : Further exploration into its antitumor effects could lead to new cancer treatments.

- Materials Science : The formation of stable siloxane monolayers opens avenues for applications in coatings and surface modifications.

Scientific Research Applications

Materials Science

The incorporation of silatrane compounds into polymer matrices has been explored for enhancing the mechanical and thermal properties of materials. Silatrane can act as a crosslinking agent or modifier in silicone elastomers, improving their resilience and stability under varying environmental conditions.

Case Study:

A study demonstrated that adding silatrane to silicone rubber formulations improved tensile strength and thermal stability compared to standard silicone elastomers. The enhanced properties were attributed to the formation of a robust network structure facilitated by the silatrane's unique chemical architecture .

Medicinal Chemistry

In medicinal chemistry, silatranes have been investigated for their potential as drug delivery systems and therapeutic agents. The ability of silatrane to form stable complexes with various biomolecules enhances its utility in targeted drug delivery.

Case Study:

Research indicated that silatrane derivatives exhibited promising cytotoxic activity against specific cancer cell lines. The mechanism was linked to the compound's ability to interact with cellular membranes and facilitate the uptake of chemotherapeutic agents .

Catalysis

Silatranes have shown potential as catalysts in various organic reactions due to their unique electronic properties and ability to stabilize reactive intermediates. Their application in catalyzing oxidation reactions has been particularly noteworthy.

Case Study:

A recent investigation highlighted the use of silatrane as a catalyst for the oxidation of alcohols to aldehydes using environmentally benign oxidants. The reaction demonstrated high selectivity and efficiency, showcasing the compound's catalytic prowess .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

1-Methyl Derivative (CAS 2288-13-3)

- Structure : Substituted with a methyl group at the silicon center.

- Properties: Molecular weight = 189.28 g/mol; lower toxicity (320 J mg/kg) compared to dodecanal (473 J mg/kg) and 1-hexadecanol (623 J mg/kg) .

- Applications : Used in synthesizing methyl silatranes, with applications in materials science and catalysis .

1-Methoxy Derivative (CAS 4025-80-3)

- Structure : Methoxy group replaces the propanethiol substituent.

- Properties : Molecular weight = 205.28 g/mol; higher toxicity (600 J mg/kg) than the methyl derivative .

- Reactivity : Enhanced electrophilicity due to the electron-withdrawing methoxy group, facilitating nucleophilic substitutions .

1-Ethenyl Derivative (CAS 2097-18-9)

- Structure : Features an ethenyl group.

- Properties: Molecular formula = C₈H₁₅NO₃Si; InChIKey = JETUZEFHWCTPQD-UHFFFAOYSA-N.

- Applications: Potential monomer for silicon-based polymers due to unsaturated bonds .

1-Phenyl Derivative (CAS 2097-19-0)

- Structure : Aromatic phenyl substituent.

Functional Analogues

Borabicyclo Derivatives (e.g., 3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane)

- Structure : Silicon replaced by boron.

- Properties : Reduced thermal stability compared to silatranes due to weaker B←N bonds.

- Applications: Limited bioactivity but explored in coordination chemistry .

Germatranes (e.g., 1-(Phenylethynyl)germatrane)

- Structure : Silicon replaced by germanium.

- Reactivity : Similar synthetic routes to silatranes but with lower electrophilicity.

Q & A

Q. What are the established synthetic routes for preparing 1-substituted silatranes, including thiol-functionalized derivatives?

The synthesis of 1-substituted silatranes typically involves reacting the parent silatrane (HSi(OCH2CH2)3N) with electrophilic reagents. For example, mercury(II) salts (HgX2, where X = OCOMe, SCN, Br) yield 1-substituted derivatives in 70–85% efficiency under reflux conditions (6–8 hours) . Thiol-functionalized derivatives, such as 3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propane-1-thiol, can be synthesized via analogous nucleophilic substitution, leveraging the reactivity of the silicon center toward sulfur-containing nucleophiles .

Q. Which spectroscopic techniques are critical for characterizing silatrane derivatives?

1H and 13C NMR spectroscopy are indispensable for structural validation. Key signals include:

- Triplets at δ 2.90–2.94 ppm (methylene groups adjacent to nitrogen)

- Triplets at δ 3.90–3.91 ppm (oxygen-linked methylenes)

- Aromatic proton resonances (e.g., δ 7.21–7.87 ppm for aryl-substituted derivatives) .

Mass spectrometry (EI) confirms molecular ions (e.g., m/z 319 for 1-(3,5-dichlorophenyl)silatrane) .

Q. How can researchers assess the environmental persistence or toxicity of silatrane derivatives?

Toxicity profiles are substituent-dependent. For example:

| Derivative | LD50 (mg/kg) | Source |

|---|---|---|

| 1-Methoxy-silatrane | 600 | |

| 1-Methyl-silatrane | 320 | |

| Comparative studies should account for functional group effects (e.g., methoxy vs. thiol groups) and employ standardized assays (e.g., OECD guidelines). |

Advanced Research Questions

Q. How do substitution patterns influence silatrane reactivity in cross-coupling reactions?

Aryl-substituted silatranes (e.g., 1-(3,4-dimethylphenyl)-silatrane) participate in palladium-catalyzed cross-coupling with aryl halides. The steric and electronic properties of substituents modulate reactivity:

Q. What computational methods predict silatrane stability and reactivity?

Density Functional Theory (DFT) can model the hypervalent silicon center’s electronic structure. Key findings include:

- The Si←N dative bond stabilizes the bicyclic framework.

- Substituent effects on bond lengths (e.g., Si-O: ~1.66 Å) correlate with experimental NMR shifts .

Q. How can contradictory toxicity data be resolved across studies?

Discrepancies in LD50 values (e.g., 600 vs. 320 mg/kg for methoxy vs. methyl derivatives) arise from:

Q. What strategies optimize the synthesis of disulfide-linked silatranes?

Oxidative dimerization of thiol-functionalized silatranes (e.g., using I2 or H2O2) yields disulfide derivatives. Key parameters:

- Solvent choice (polar aprotic solvents enhance yields).

- Reaction time (12–24 hours for complete oxidation) .

Methodological Considerations

- Synthesis : Prioritize inert atmospheres (N2/Ar) to prevent silatrane hydrolysis.

- Safety : Use fume hoods for mercury salt handling and thiol derivatization (volatile byproducts) .

- Data Validation : Cross-reference NMR data with crystallographic studies (e.g., gas-phase electron diffraction for methyl-silatrane ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.